![molecular formula C13H13N3O3 B7722044 4-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B7722044.png)
4-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and an amino group at position 2, which is further connected to a hydroxybenzoic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid typically involves the condensation of 4,6-dimethylpyrimidine-2-amine with 2-hydroxybenzoic acid under specific reaction conditions. One common method includes:
Condensation Reaction: The reaction between 4,6-dimethylpyrimidine-2-amine and 2-hydroxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Reaction Conditions: The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation and ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
化学反应分析
Types of Reactions
4-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: HNO3 for nitration, Br2 in the presence of a catalyst for bromination.
Major Products Formed
Oxidation: Formation of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-benzoquinone.
Reduction: Formation of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-aminobenzoic acid.
Substitution: Formation of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-nitrobenzoic acid or 4-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-bromobenzoic acid.
科学研究应用
4-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of corrosion inhibitors and as an additive in materials science.
作用机制
The mechanism of action of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Molecular Targets: Targets include enzymes involved in metabolic pathways, such as dihydrofolate reductase, which is crucial for DNA synthesis.
Pathways Involved: The inhibition of dihydrofolate reductase disrupts the folate pathway, leading to reduced synthesis of nucleotides and impaired cell division.
相似化合物的比较
Similar Compounds
4-Amino-2-hydroxybenzoic acid: Lacks the pyrimidine ring and dimethyl substitutions.
4,6-Dimethylpyrimidine-2-amine: Lacks the hydroxybenzoic acid moiety.
2-Hydroxy-4,6-dimethylpyrimidine: Similar structure but lacks the amino group.
Uniqueness
4-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid is unique due to its combined structural features of a pyrimidine ring with dimethyl substitutions and a hydroxybenzoic acid moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications .
属性
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-7-5-8(2)15-13(14-7)16-9-3-4-10(12(18)19)11(17)6-9/h3-6,17H,1-2H3,(H,18,19)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUUTJKALQCJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)C(=O)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7721968.png)
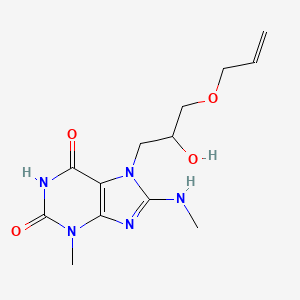
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B7721981.png)

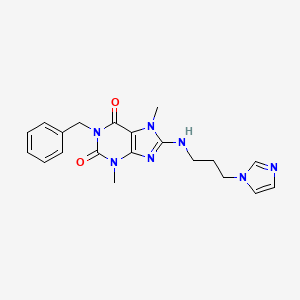
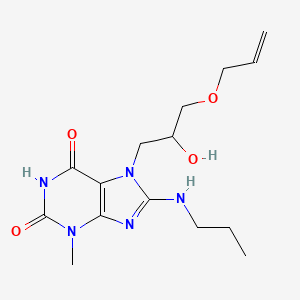
![8-[Benzyl(methyl)amino]-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione](/img/structure/B7722002.png)
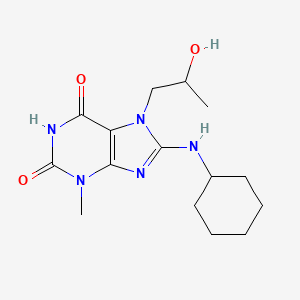
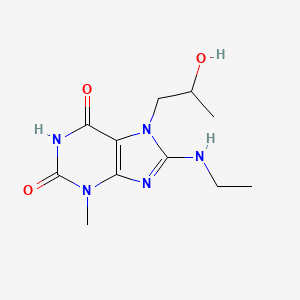
![3-[[(4-Oxo-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidine)-2-yl]thio]-2,4-pentanedione](/img/structure/B7722020.png)

![2-[(4-oxo-6-propan-2-yl-1H-pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B7722030.png)


